Insulin beta Chain Peptide (15-23)
CAS No.:
Cat. No.: VC16651575
Molecular Formula: C44H72N12O13S
Molecular Weight: 1009.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C44H72N12O13S |
|---|---|
| Molecular Weight | 1009.2 g/mol |
| IUPAC Name | (4S)-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C44H72N12O13S/c1-22(2)16-27(45)37(63)53-31(18-25-9-11-26(57)12-10-25)41(67)54-30(17-23(3)4)42(68)56-36(24(5)6)43(69)55-32(21-70)39(65)49-19-33(58)51-29(13-14-34(59)60)40(66)52-28(8-7-15-48-44(46)47)38(64)50-20-35(61)62/h9-12,22-24,27-32,36,57,70H,7-8,13-21,45H2,1-6H3,(H,49,65)(H,50,64)(H,51,58)(H,52,66)(H,53,63)(H,54,67)(H,55,69)(H,56,68)(H,59,60)(H,61,62)(H4,46,47,48)/t27-,28-,29-,30-,31-,32-,36-/m0/s1 |
| Standard InChI Key | CPSZWYPVFBXING-PVKJLKLCSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)N |
| Canonical SMILES | CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)N |
Introduction
Structural Characteristics of Insulin Beta Chain Peptide (15-23)
Molecular Composition and Sequence
The insulin beta chain peptide (15-23) corresponds to the sequence H-LVEALYLVC-G (using single-letter amino acid codes: LVEALYLVC) . This fragment spans residues 15–23 of the insulin B chain, which is cleaved from proinsulin during post-translational processing. The peptide’s molecular formula is , with a molecular weight of 1009.18 g/mol . Its cysteine residue at position 23 enables disulfide bond formation, a feature critical for maintaining structural stability in the intact insulin molecule.
Table 1: Chemical and Physical Properties of Insulin Beta Chain Peptide (15-23)
| Property | Value |
|---|---|
| CAS Number | 247044-67-3 |
| Molecular Formula | |
| Molecular Weight | 1009.18 g/mol |
| Solubility | Soluble in aqueous buffers |
| Storage Conditions | -20°C |
Role in Autoimmune Diabetes Pathogenesis
CD4+ T Helper Cell Responses
The peptide also elicits CD4+ T cell responses in both NOD mice and humans. In patients with recent-onset T1D, peripheral blood lymphocytes exhibit significant proliferative responses to insulin beta chain peptide (15-23), whereas healthy controls show no reactivity . These CD4+ T cells produce proinflammatory cytokines like IFN-γ and IL-17, amplifying autoimmune inflammation . HLA class II blocking experiments confirm that the response is DR/DQ-restricted, implicating human MHC class II alleles in disease progression .
Mechanisms of T Cell Receptor Engagement
TCR-Peptide-MHC Interactions
The diabetogenic CD8+ T cell clone G9C8, derived from NOD mice, recognizes insulin beta chain peptide (15-23) in complex with H-2Kᵈ. Alanine scanning mutagenesis identifies position 6 (glycine) as a critical TCR contact site . Substituting glycine with bulkier residues (e.g., tyrosine) abolishes T cell activation, suggesting steric hindrance disrupts TCR binding . Conversely, modifications at position 9 (glycine) enhance MHC binding without affecting TCR recognition, indicating that peptide flexibility compensates for weak MHC affinity .
Avidity Maturation and Epitope Spreading
Longitudinal studies in NOD mice reveal that T cells specific for insulin beta chain peptide (15-23) undergo avidity maturation, progressively acquiring higher affinity for their target epitope . This process correlates with epitope spreading, wherein autoreactive T cells diversify to recognize additional β-cell antigens (e.g., GAD65, IA-2) . Such dynamics underscore the peptide’s role in initiating and perpetuating autoimmune cascades.
Immunomodulatory and Therapeutic Implications
TCR-Targeted Therapies
Blocking TCR engagement with peptide-MHC complexes using monoclonal antibodies or soluble TCR decoys has shown promise in murine models. For instance, anti-CD20 antibody treatment depletes B cells, which act as antigen-presenting cells for the peptide, thereby reversing hyperglycemia in NOD mice . Similarly, OX40 ligand blockade paradoxically dampens anti-islet reactivity while exacerbating diabetes, highlighting the complexity of costimulatory pathways .
Comparative Insights from Human Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume